molecular formula C8H6BrNOS B15046271 6-Bromo-4-methoxybenzo[d]thiazole

6-Bromo-4-methoxybenzo[d]thiazole

Cat. No.: B15046271
M. Wt: 244.11 g/mol
InChI Key: FPICIXDVYIAAMT-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxybenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring The compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxybenzo[d]thiazole typically involves the bromination of 4-methoxybenzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous solvents and reagents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxybenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxybenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methoxybenzo[d]thiazole is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

6-bromo-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-6-2-5(9)3-7-8(6)10-4-12-7/h2-4H,1H3

InChI Key

FPICIXDVYIAAMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)SC=N2

Origin of Product

United States

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